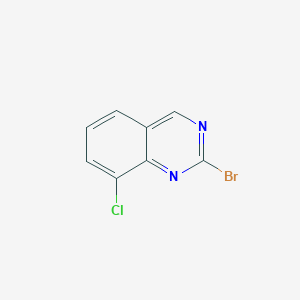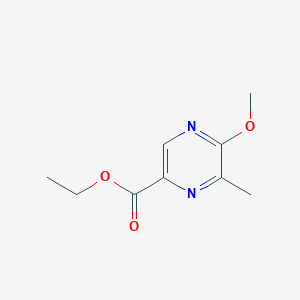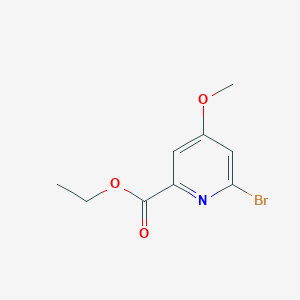
Ethyl 6-bromo-4-methoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4-methoxypicolinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-methoxypicolinate typically involves the bromination of ethyl 4-methoxypicolinate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions, often initiated by a light source such as a tungsten bulb . The reaction proceeds efficiently, yielding the desired product with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-bromo-4-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substituted Picolinates: Depending on the nucleophile used in substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Ethyl 6-bromo-4-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-4-methoxypicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be substituted under various conditions. In medicinal chemistry, its effects would be determined by its interaction with biological targets, which could include enzymes or receptors, depending on the specific derivative or conjugate being studied.
Comparaison Avec Des Composés Similaires
- Ethyl 4-bromo-6-methoxypicolinate
- Ethyl 3-bromo-6-methoxypicolinate
Comparison: Ethyl 6-bromo-4-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it distinct from other brominated picolinates .
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 |
Clé InChI |
BFXYYUDFYNMXEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CC(=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
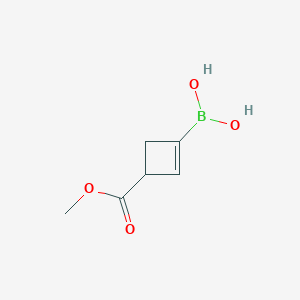
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
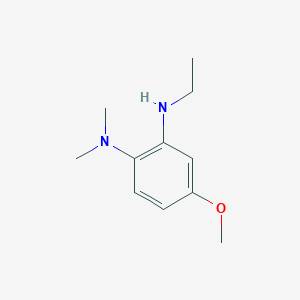
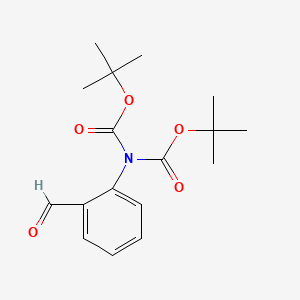
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)


![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
